molecular formula C14H18FNO2 B2425601 Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate CAS No. 2248408-57-1

Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B2425601
CAS No.: 2248408-57-1
M. Wt: 251.301
InChI Key: VYCSFGLVYKVYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the tert-butyl group and the fluorine atom in the structure of this compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The carboxylic acid group at the 8-position of the quinoline ring can be esterified with tert-butyl alcohol using acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the quinoline ring, forming N-oxides.

    Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Halogenated quinoline derivatives, aminoquinolines, and thioquinolines

Scientific Research Applications

Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antiviral, and antimicrobial drugs.

    Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.

    Chemical Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.

    Material Science:

Mechanism of Action

The mechanism of action of tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoline-8-carboxylate: Lacks the tert-butyl group, which may result in lower chemical stability and biological activity.

    Tert-butyl quinoline-8-carboxylate: Lacks the fluorine atom, which may affect its binding affinity and selectivity towards biological targets.

    6-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the carboxylate group, which may influence its solubility and pharmacokinetic properties.

Uniqueness

Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to the combined presence of the tert-butyl group, fluorine atom, and carboxylate group. This combination enhances its chemical stability, biological activity, and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)11-8-10(15)7-9-5-4-6-16-12(9)11/h7-8,16H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCSFGLVYKVYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC2=C1NCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.